molecular formula C15H10O2 B1616523 3-Phenyl-1H-isochromen-1-one CAS No. 4809-08-9

3-Phenyl-1H-isochromen-1-one

Cat. No.: B1616523
CAS No.: 4809-08-9
M. Wt: 222.24 g/mol
InChI Key: GDHDASZYFUIDMH-UHFFFAOYSA-N
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Description

3-Phenyl-1H-isochromen-1-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. It is structurally related to isocoumarins and is known for its antioxidant and antiplatelet properties .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1H-isochromen-1-one plays a crucial role in biochemical reactions, particularly as an antioxidant and antiplatelet agent. It interacts with various enzymes and proteins, including cyclooxygenase-1 (COX-1) and arachidonic acid (AA)-induced platelet aggregation pathways . The compound’s antioxidant activity is measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where it has shown to be significantly more potent than ascorbic acid . The interaction with COX-1 and AA suggests that this compound can inhibit platelet aggregation, making it a potential therapeutic agent for cardiovascular diseases .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Additionally, its antiplatelet activity can prevent the formation of blood clots, which is crucial for maintaining healthy blood flow . These effects are particularly beneficial in endothelial cells, where oxidative stress and platelet aggregation can lead to cardiovascular diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to COX-1, inhibiting its activity and thus reducing the production of thromboxane A2, a potent promoter of platelet aggregation . The compound also scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage . These interactions highlight the compound’s dual role as an antioxidant and antiplatelet agent, making it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant and antiplatelet activities over extended periods, although its potency may decrease due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and antiplatelet activities without any adverse effects . At higher doses, there may be toxic or adverse effects, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound’s metabolism includes its conversion into various metabolites that retain its antioxidant and antiplatelet properties . These metabolic pathways are crucial for understanding the compound’s overall efficacy and potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its bioactivity . The compound’s distribution within the body determines its therapeutic potential and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its antioxidant and antiplatelet activities, as it ensures that the compound reaches the sites where it is most needed .

Preparation Methods

The synthesis of 3-Phenyl-1H-isochromen-1-one typically involves several steps. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization . This method involves the coupling of a phenylacetylene with an appropriate halide, followed by cyclization to form the isochromenone structure. Another method involves the O-acylation of (2-carboxybenzyl)-triphenylphosphonium bromide followed by an intramolecular Wittig reaction . These methods are known for their high yields and functional group tolerance.

Chemical Reactions Analysis

3-Phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-Phenyl-1H-isochromen-1-one is unique due to its dual antioxidant and antiplatelet activities. Similar compounds include:

Properties

IUPAC Name

3-phenylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHDASZYFUIDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319004
Record name 3-Phenyl-1H-isochromen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4809-08-9
Record name NSC338456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1H-isochromen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-1H-2-BENZOPYRAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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